Thalidomide-5-O-C6-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later recognized for its teratogenic effects. This specific derivative is synthesized to enhance the compound's therapeutic potential while minimizing adverse effects. Thalidomide-5-O-C6-NH2 is primarily classified as a cereblon ligand, which plays a crucial role in targeted protein degradation through the ubiquitin-proteasome system.
The compound is synthesized through various chemical methods, often involving modifications of the thalidomide structure to create functional derivatives that can be utilized in scientific research and potential therapeutic applications.
Thalidomide-5-O-C6-NH2 falls under the category of pharmaceutical intermediates and biochemical research reagents. Its classification as a cereblon ligand places it within a specialized group of compounds used in studies related to protein interactions and degradation pathways.
The synthesis of Thalidomide-5-O-C6-NH2 typically involves several steps, including:
A common synthetic route involves the reaction of thalidomide with an appropriate amine under controlled conditions, often utilizing solvents such as dimethylformamide or acetone. The reaction may require specific temperature and time adjustments to ensure high yield and purity. For instance, heating the reaction mixture to 40°C for extended periods can facilitate complete conversion of reactants to products .
The molecular formula for Thalidomide-5-O-C6-NH2 (hydrochloride) is . The IUPAC name is N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide. The structure features a complex arrangement that includes:
Key structural data includes:
Thalidomide-5-O-C6-NH2 participates in various chemical reactions:
Reagents commonly used in these reactions include:
Thalidomide-5-O-C6-NH2 exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to targeted protein degradation, particularly affecting substrates involved in various cellular processes.
Upon binding to cereblon, Thalidomide-5-O-C6-NH2 alters substrate specificity, facilitating the ubiquitination and subsequent degradation of proteins linked to disease pathology, such as certain transcription factors involved in tumor progression .
Thalidomide-5-O-C6-NH2 (hydrochloride) typically appears as a white crystalline solid. Its solubility characteristics are influenced by the hydrochloride form, enhancing its solubility in aqueous solutions.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile allows it to engage in various chemical transformations typical for amides and substituted aromatic compounds .
Thalidomide-5-O-C6-NH2 has several significant applications in scientific research:
Cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, serves as a preferred molecular scaffold for proteolysis-targeting chimera (PROTAC) design due to its ligandability and well-characterized interactions with immunomodulatory imide drugs (IMiDs). Thalidomide-5-O-C6-NH₂ hydrochloride (CAS 2761398-05-2/2245697-88-3) is engineered from the thalidomide pharmacophore to exploit CRBN's substrate recruitment machinery. Unlike Von Hippel-Lindau (VHL) or MDM2 E3 ligases, CRBN exhibits broad tissue expression and adaptability to diverse neo-substrates when complexed with IMiD-based ligands [2] [8]. This derivative retains CRBN-binding affinity while minimizing off-target degradation of zinc-finger transcription factors (e.g., IKZF1/3), a limitation observed with classical IMiDs [4] [10].
The therapeutic significance of CRBN recruitment is evidenced by clinical-stage PROTACs, where 12 of 15 candidates in phase I/II trials utilize CRBN recruiters [2]. This preference stems from CRBN's catalytic efficiency in ubiquitin transfer and the proteasome-dependent degradation of oncoproteins like BRD4, STAT3, and androgen receptors [2] [5]. Thalidomide-5-O-C6-NH₂ hydrochloride serves as a critical anchor in PROTACs due to its ability to induce proximity between CRBN and target proteins at nanomolar concentrations, enabling event-driven pharmacology rather than occupancy-based inhibition [6] [8].
Table 1: Comparison of E3 Ligases Used in Clinical-Stage PROTACs
| E3 Ligase | Representative PROTAC | Target Protein | Therapeutic Area |
|---|---|---|---|
| Cereblon (CRBN) | ARV-471 | Estrogen receptor | Breast cancer |
| Cereblon (CRBN) | ARV-110 | Androgen receptor | Prostate cancer |
| VHL | DT2216 | BCL-XL | Hematologic malignancies |
| Undisclosed | ARV-766 | Androgen receptor | Prostate cancer |
Linker design is a critical determinant of PROTAC efficacy, governing spatial orientation, ternary complex stability, and proteasomal degradation kinetics. Thalidomide-5-O-C6-NH₂ hydrochloride incorporates a six-carbon aminohexoxy linker (C6), empirically optimized to balance rigidity, hydrophilicity, and distance between the CRBN-binding moiety and the target protein warhead [3] [6]. The C6 alkyl chain enables:
Studies on ursane-thalidomide PROTACs demonstrate that shortening the linker to C4 impedes degradation of MDM2, while extending it to C8 reduces cell permeability [3]. Similarly, BET degraders like dBET1 (thalidomide-JQ1 conjugate) show maximal BRD4 degradation at C4-C6 linkers, validating the "Goldilocks zone" principle [2] [6]. Computational modeling confirms that C6 enables a 15–20 Å span, ideal for engaging CRBN with folded domains of kinases or nuclear receptors [6].
Table 2: Impact of Linker Length on PROTAC Efficiency
| Linker Length | PROTAC Example | Degradation Efficiency (DC₅₀) | Key Limitations |
|---|---|---|---|
| C4 | Ursane-Pomalidomide-C4 | 250 nM (MDM2) | Suboptimal ternary complex formation |
| C6 | Thalidomide-5-O-C6-NH₂-dasatinib | 10 nM (BCR-ABL) | Balanced flexibility/solubility |
| C8 | BETd-260 (C8-PEG) | 40 nM (BRD4) | Reduced cellular uptake |
The bioactivity of thalidomide-5-O-C6-NH₂ hydrochloride is governed by strategic modifications to the parent thalidomide scaffold:
Comparative studies show that replacing C5-H with hydrophobic groups (e.g., fluorine or methyl) further diminishes off-target degradation of zinc-finger proteins by 70–90% [4]. However, the aminohexoxy chain uniquely enables efficient POI ubiquitination due to its dual role in solubilization and spatial alignment. Structural analyses reveal that the C6 linker positions the warhead 8–12 Å from the CRBN surface, enabling optimal lysine residue presentation to E2 ubiquitin-conjugating enzymes [4] [6].
Table 3: Key Modifications in Thalidomide Derivatives for PROTAC Design
| Derivative | Modification | CRBN Affinity (Kd, nM) | Off-Target Degradation |
|---|---|---|---|
| Thalidomide | None | 250 | High (IKZF1/3, SALL4) |
| Pomalidomide | Amino-substitution at C4 | 100 | Moderate |
| Thalidomide-5-O-C6-NH₂ | C5 alkoxyaminyl linker | 300 | Low |
| C5-Fluorinated analog | C5-F | 280 | Minimal |
Human CRBN contains Val388, whereas murine CRBN harbors Ile391 at the homologous position. This single-residue difference historically limited murine model translation due to reduced IMiD binding. However, thalidomide-5-O-C6-NH₂ hydrochloride retains comparable binding to both human and mouse CRBN (Kd ≈ 300–400 nM), enabling PROTAC efficacy in xenograft models [10]. Molecular dynamics simulations confirm that the C5 modification accommodates the larger Ile391 side chain without steric clash, preserving ternary complex formation [10].
PROTACs incorporating this derivative target diverse disease-relevant proteins:
The versatility of thalidomide-5-O-C6-NH₂ hydrochloride underscores its role as a cornerstone in next-generation PROTACs, bridging CRBN's catalytic power with precision targeting of pathological proteins [1] [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: